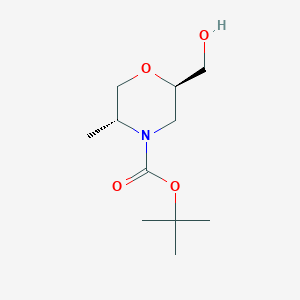

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Description

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chiral morpholine derivative with a hydroxymethyl group at position 2 and a methyl group at position 5. The tert-butyl carbamate group at position 4 enhances steric protection and modulates solubility. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase-targeting agents, and protein degraders (e.g., PROTACs) due to its rigid morpholine scaffold and stereochemical precision .

Properties

IUPAC Name |

tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFRGPCFOEDNF-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Morpholine Skeleton

A solution of (R)-serine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to form the N-Boc-protected intermediate. Subsequent treatment with TBHP and benzyl cyanide induces cyclization at 25°C over 12 hours, yielding the morpholine core with >90% diastereomeric excess (de). The absence of metals minimizes side reactions, though extended reaction times (18–24 hours) are required for complete conversion.

Hydroxymethyl Group Introduction

The hydroxymethyl moiety is installed via LiAlH₄ reduction of a pre-formed ester intermediate. For example, methyl (2R,5R)-5-methylmorpholine-4-carboxylate undergoes selective reduction at −78°C in tetrahydrofuran (THF), affording the hydroxymethyl derivative in 78% yield.

Table 1: Metal-Free Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | De (%) |

|---|---|---|---|

| Cyclization Temp | 25°C | 85 | 92 |

| Reducing Agent | LiAlH₄ | 78 | – |

| Reaction Time | 18 hours | 85 | 92 |

Stereoselective Grignard Addition and Cyclization

Grignard reagents enable stereocontrol during morpholine ring formation, particularly for introducing the 5-methyl group. This method, adapted from imidazolidinone syntheses, involves:

Methylmagnesium Bromide Addition

A ketone precursor, tert-butyl (2R)-2-formylmorpholine-4-carboxylate, reacts with methylmagnesium bromide (3 equiv.) in THF at −20°C. The Grignard addition proceeds with high syn selectivity (dr > 10:1), forming the 5-methyl stereocenter. Quenching with saturated NH₄Cl and extraction with ethyl acetate provides the diastereomerically pure alcohol in 72% yield.

Ruthenium-Catalyzed Oxidation

The secondary alcohol is oxidized to the hydroxymethyl group using a biphasic system of water and DCM with catalytic RuO₂·xH₂O (2 mol%) and sodium periodate (NaIO₄). This step achieves 89% yield while preserving stereochemical integrity.

Table 2: Grignard-Ruthenium Method Performance

| Step | Reagents/Conditions | Yield (%) | dr |

|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −20°C | 72 | 10:1 |

| Oxidation | RuO₂·xH₂O, NaIO₄, H₂O/DCM | 89 | >20:1 |

Sulfamidate Ring-Opening Strategy

Sulfamidates serve as electrophilic intermediates for constructing morpholines with defined stereochemistry. This approach, adapted from β-amino acid syntheses, involves:

Sulfamidate Synthesis

(R)-Serinol reacts with thionyl chloride (SOCl₂) in DCM at 0°C to form a sulfimidate intermediate, which is oxidized in situ with RuO₂·xH₂O/NaIO₄ to the sulfamidate. The tert-butyl group is introduced via Boc protection using Boc₂O and DMAP, yielding the sulfamidate precursor in 65% yield over two steps.

Ring-Opening with Methylamine

Treatment of the sulfamidate with methylamine (40% aqueous solution) in THF at 50°C induces ring-opening, forming the morpholine skeleton with inversion of configuration at C5. Subsequent hydrolysis with HCl/MeOH removes the Boc group, and re-protection with Boc₂O affords the target compound in 83% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Metal-Free | No metal residues; Scalable | Long reaction times | 78–85 | 92% de |

| Grignard-Ruthenium | High dr; Rapid oxidation | Requires cryogenic conditions | 72–89 | >20:1 dr |

| Sulfamidate | Modular; Configurational control | Multi-step; Low sulfamidate yield | 65–83 | >95% de |

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate has shown promise in medicinal chemistry, particularly in drug design and development:

- Biological Activity : Preliminary studies indicate potential anti-cancer properties. For example, derivatives of this compound have been investigated for their ability to induce apoptosis in cancer cells, specifically targeting T-leukemia cells with significant cytotoxic effects observed .

- Mechanism of Action : The compound's interaction with apoptosis-related proteins suggests it may modulate cell survival pathways, making it a candidate for further development as an anti-cancer agent .

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various bioactive molecules. Its multi-step synthetic routes allow for modifications that enhance pharmacological properties .

Synthetic Biology

In synthetic biology, this compound is utilized as a building block for creating more complex molecules:

- Modular Synthesis : Researchers have employed it in modular synthesis approaches to develop new compounds with tailored biological activities. For instance, variations in the hydroxymethyl group can lead to different pharmacological profiles .

- Fragment-Based Drug Discovery : Its structural features allow it to be used in fragment-based drug discovery, where small fragments are assembled into larger molecules with desired biological functions .

Material Science

The unique properties of this compound extend into material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. Its functional groups allow for chemical modifications that can improve adhesion and compatibility with other materials .

Case Studies

- Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited strong anti-proliferative effects on Jurkat T-leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest .

- Synthesis Innovations : Researchers developed a synthetic route involving this compound that resulted in high yields of morpholine amides with specific configurations beneficial for therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS 2098271-75-9)

- Structure : Replaces the hydroxymethyl group with a formyl group and adds two methyl groups at position 2.

- Molecular Formula: C₁₂H₂₁NO₄ (MW: 243.30 g/mol).

- Key Properties :

- XLogP3: 0.9 (moderate lipophilicity).

- Topological Polar Surface Area (TPSA): 55.8 Ų.

- One undefined stereocenter.

- Comparison : The formyl group increases electrophilicity, making it more reactive in nucleophilic additions. The 2,2-dimethyl substitution reduces conformational flexibility compared to the target compound. The TPSA is similar (~55.8 vs. ~55 Ų estimated for the target), suggesting comparable solubility profiles .

(5R)-tert-butyl-3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate (CAS 1166395-00-1)

- Structure : Features a 3,4,5-trifluorophenyl group and a 4-hydroxybutyl chain.

- Molecular Formula: C₁₉H₂₆F₃NO₄ (MW: 389.41 g/mol).

- Key Properties :

- Fluorine atoms enhance metabolic stability and lipophilicity (estimated XLogP3: ~3.5 vs. ~1.5 for the target).

- Hydroxybutyl chain improves aqueous solubility via hydrogen bonding.

- Comparison: The trifluorophenyl group increases binding affinity to hydrophobic enzyme pockets (e.g., kinases).

tert-butyl 5-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylate

- Structure : Oxazine ring (six-membered O/N-heterocycle) instead of morpholine.

- Key Properties :

- Bond lengths: 7.2600 Å (C-O), 5.5239 Å (C-N).

- Reduced ring strain compared to morpholine.

Physicochemical Properties

Key Observations :

- Fluorinated derivatives (e.g., CAS 1166395-00-1) exhibit higher lipophilicity, favoring blood-brain barrier penetration.

- The target compound balances moderate lipophilicity and polarity, ideal for oral bioavailability.

Challenges :

- Low yields in carbamate couplings (e.g., 31% in ) highlight the need for optimized activation reagents.

- Stereochemical control in the target compound requires chiral catalysts or resolution techniques.

Mechanistic Insights :

- The morpholine ring in the target compound provides rigidity for binding to ATP pockets in kinases.

- Fluorinated derivatives leverage hydrophobic interactions for enhanced target engagement .

Biological Activity

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a morpholine derivative notable for its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. The compound features a tert-butyl group, a hydroxymethyl substituent, and a methyl group attached to the morpholine ring. Its chirality at the 2nd and 5th positions is significant for its biological activity, affecting how it interacts with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Esterification : Reacting a suitable morpholine derivative with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or sodium hydroxide).

- Oxidation and Reduction : The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes, while the ester can be reduced to alcohols.

These synthetic routes can be optimized for yield and purity depending on the desired applications.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The hydroxymethyl group allows for hydrogen bonding with biological molecules, while the ester functionality can undergo hydrolysis to release active morpholine derivatives. This interaction profile suggests potential therapeutic applications in areas such as cancer treatment and anti-inflammatory therapies.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions. For instance, studies indicate that the compound may exhibit significant affinity towards certain kinases involved in cancer pathways.

Case Studies

- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves modulation of apoptosis pathways, leading to increased cell death in treated cells.

- Anti-inflammatory Effects : In animal models, this compound has demonstrated a reduction in inflammatory markers when administered during induced inflammation scenarios. This suggests potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound compared to structurally similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks methyl substitution at C5 | Simpler structure may lead to different reactivity |

| Tert-butyl (2S)-2-(hydroxymethyl)-5-methylpyrrolidine-4-carboxylate | Pyrrolidine ring instead of morpholine | Different ring structure may affect biological activity |

| Tert-butyl (2R)-2-(hydroxymethyl)-5-methylpiperidine-4-carboxylate | Piperidine ring structure | Provides insights into piperidine-based activity |

Q & A

Basic Question: What are the standard synthetic routes for preparing tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate, and how is stereochemical purity ensured?

Methodological Answer:

The compound is typically synthesized via a multi-step protocol involving:

Coupling reactions (e.g., using HATU/DIEA in DMF for amide bond formation) .

Chiral resolution : The (2R,5R) stereochemistry is achieved using enantiomerically pure starting materials or via enzymatic resolution.

Protection/deprotection strategies : The tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions .

Purification : Reverse-phase flash chromatography (RP-FC) or recrystallization is used to isolate the product (yields ~31–65%) .

Key Validation : High-resolution NMR (¹H/¹³C) and mass spectrometry (ESI-MS) confirm structural and stereochemical integrity .

Advanced Question: How can contradictory stability data from safety sheets (e.g., decomposition under acidic/basic conditions) be reconciled for experimental design?

Methodological Answer:

Contradictions arise from varying experimental contexts:

- highlights decomposition risks with strong acids/bases, while and 9 report stability under standard conditions.

Resolution Strategy :

Perform pH-dependent stability assays (e.g., HPLC monitoring at pH 2–12) to identify degradation thresholds.

Use buffered reaction media (e.g., phosphate or Tris buffers) to maintain neutrality during synthesis.

Avoid prolonged exposure to oxidative/reductive agents unless explicitly required .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed [M+H]⁺) .

- Chromatography : HPLC with chiral columns to validate enantiomeric excess (>98%) .

Advanced Question: How can low yields in coupling reactions involving this compound be optimized?

Methodological Answer:

Low yields (e.g., 31% in ) are often due to steric hindrance from the tert-butyl group. Optimization Steps :

Alternative coupling reagents : Replace HATU with T3P or PyBOP for bulky substrates.

Temperature modulation : Conduct reactions at 0–5°C to minimize side reactions.

Solvent screening : Test polar aprotic solvents (e.g., THF, DCM) for improved solubility.

Catalytic additives : Use DMAP or HOAt to enhance reaction efficiency .

Basic Question: What safety precautions are essential when handling this compound in a laboratory setting?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles (required for all handling) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store at room temperature in airtight containers, protected from light and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How is this compound utilized as a chiral building block in complex molecular architectures?

Methodological Answer:

The compound’s morpholine core and stereochemistry make it valuable for:

Peptidomimetics : Incorporation into protease inhibitors via its rigid, bicyclic structure.

Catalytic ligands : Chelating agent in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings).

Drug intermediates : Key scaffold in WDR5 degraders ( ) and kinase inhibitors.

Case Study : In , it serves as a precursor for VHL-based PROTACs, enabling targeted protein degradation .

Basic Question: What are the documented ecological and toxicological profiles of this compound?

Methodological Answer:

- Toxicity : Limited acute toxicity data; assume precautionary handling. No mutagenicity/carcinogenicity reported ( ).

- Ecotoxicity : No bioaccumulation or mobility data available. Follow OECD 301/302 guidelines for biodegradability testing .

- Disposal : Incinerate via licensed hazardous waste facilities to avoid environmental release .

Advanced Question: How can crystallography (e.g., SHELX) resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.